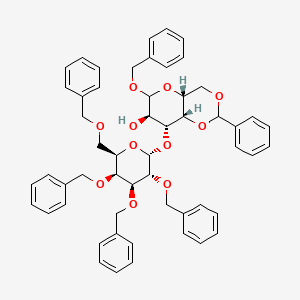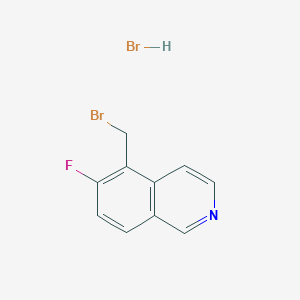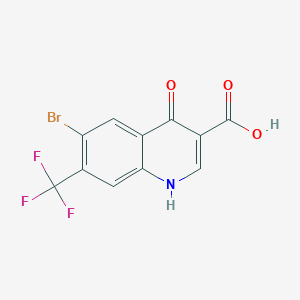
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Descripción general
Descripción
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family1. It has a molecular formula of C11H5BrF3NO3 and a molecular weight of 336.06 g/mol1.
Synthesis Analysis
The synthesis of this compound is not well-documented in the literature. However, 4-Hydroxy-7-(trifluoromethyl)quinoline, a related compound, has been used in the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the literature. However, it is known that it contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring1.Chemical Reactions Analysis
The specific chemical reactions involving 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid are not well-documented in the literature. However, quinoline compounds are known to be involved in a wide range of chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature. However, it is known that it has a molecular weight of 336.06 g/mol1.Aplicaciones Científicas De Investigación
-
Scientific Field : Organic Synthesis
- Application Summary : “4-Hydroxy-7-(trifluoromethyl)quinoline” is used in the synthesis of "4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile" .
- Methods of Application : The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The source does not provide specific results or outcomes related to the application .
-
Scientific Field : Chemical Science
- Application Summary : The compound is involved in the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis .
- Methods of Application : The process involves a radical approach, paired with a Matteson–CH2–homologation .
- Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation .
-
Scientific Field : Organic Chemistry
- Application Summary : The compound is involved in the synthesis of coumarin heterocycles .
- Methods of Application : The synthesis procedures involve classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
- Results or Outcomes : The source does not provide specific results or outcomes related to the application .
Safety And Hazards
The safety and hazards associated with this compound are not well-documented in the literature. However, related compounds such as 4-Hydroxy-7-(trifluoromethyl)quinoline have been classified as causing skin and eye irritation and may cause respiratory irritation4.
Direcciones Futuras
The future directions for the research and development of this compound are not well-documented in the literature. However, quinoline compounds are known to have a wide range of applications in medicinal chemistry, suggesting potential future directions for this compound3.
Propiedades
IUPAC Name |
6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDXJOWYOADTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)
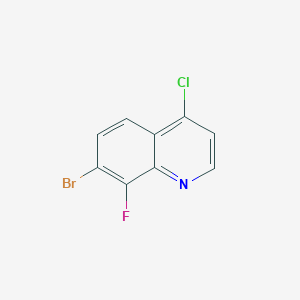
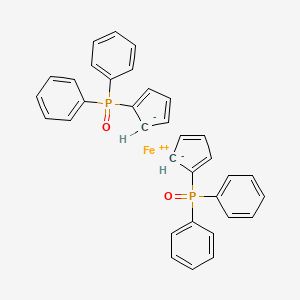
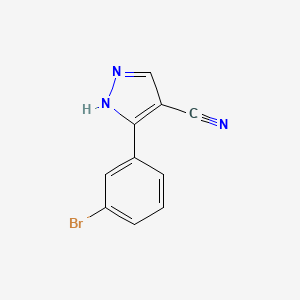
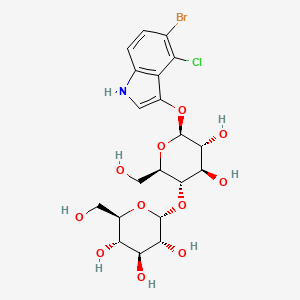
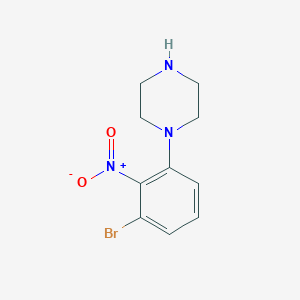
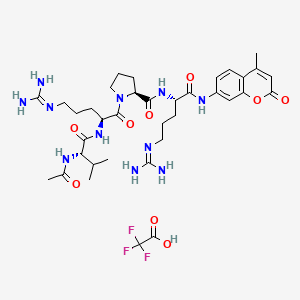
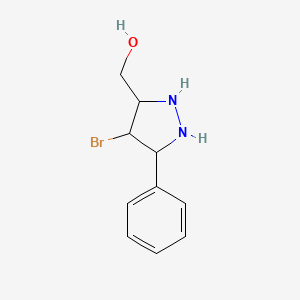
![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine](/img/structure/B1384716.png)
